molecular formula C30H30N2O5S B4980984 N~1~,N~1~-dibenzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~,N~1~-dibenzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4980984
M. Wt: 530.6 g/mol
InChI Key: LPBPVUZGGSRFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-dibenzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIBAL-H, is a chemical compound used in organic chemistry as a reducing agent. It is a white crystalline powder that is soluble in most organic solvents. DIBAL-H is widely used in the synthesis of various organic compounds due to its high selectivity and mild reducing properties.

Mechanism of Action

The mechanism of action of DIBAL-H involves the transfer of hydride ions from the reducing agent to the carbonyl group of the target compound. This results in the formation of an intermediate alkoxide, which is then protonated to form the final product. The selectivity of DIBAL-H is due to the steric hindrance of the bulky benzyl groups, which prevent the reduction of other functional groups.
Biochemical and Physiological Effects:
DIBAL-H is not used in biochemical or physiological studies due to its toxic nature. It is a highly reactive reducing agent that can cause severe burns and tissue damage upon contact with skin or mucous membranes. Therefore, it is only used in well-controlled laboratory settings with appropriate safety measures.

Advantages and Limitations for Lab Experiments

The advantages of using DIBAL-H in laboratory experiments are its high selectivity and mild reducing properties. It is also relatively easy to handle and store. However, the limitations of DIBAL-H include its toxicity and the need for careful control of reaction conditions. It can also be expensive and difficult to obtain in some regions.

Future Directions

For the use of DIBAL-H in scientific research include the development of new synthetic methods and the application of DIBAL-H in the synthesis of novel organic compounds. The use of DIBAL-H in the synthesis of natural products and pharmaceuticals is also an area of active research. Additionally, the development of safer and more environmentally friendly reducing agents is an important goal for future research.

Synthesis Methods

The synthesis of DIBAL-H involves the reaction of N-benzyl-N-(2,5-dimethoxyphenyl)sulfonylglycine with lithium aluminum hydride in diethyl ether. The reaction is exothermic and requires careful control of temperature and reaction conditions. The resulting product is then treated with benzyl chloride to form DIBAL-H.

Scientific Research Applications

DIBAL-H is widely used in scientific research for the synthesis of various organic compounds. It is commonly used in the reduction of carbonyl compounds to alcohols, as well as in the reduction of nitriles and nitro compounds to amines. DIBAL-H is also used in the synthesis of natural products, pharmaceuticals, and other bioactive compounds.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N,N-dibenzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5S/c1-36-26-18-19-29(37-2)28(20-26)32(38(34,35)27-16-10-5-11-17-27)23-30(33)31(21-24-12-6-3-7-13-24)22-25-14-8-4-9-15-25/h3-20H,21-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBPVUZGGSRFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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